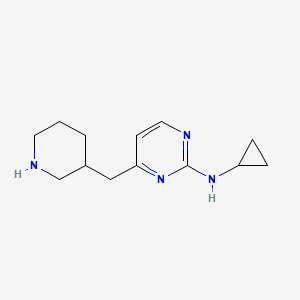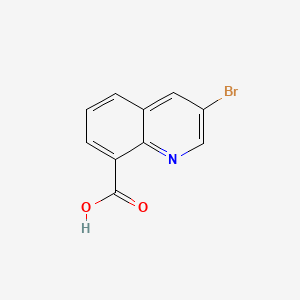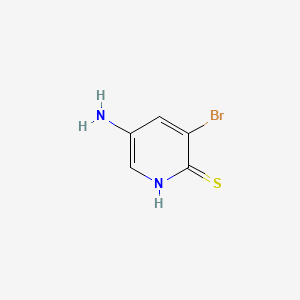
5-Amino-3-bromopyridine-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-bromopyridine-2-thiol is a chemical compound with the empirical formula C5H5BrN2S . It is a member of the pyridine family, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several methodologies . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 5-Amino-3-bromopyridine-2-thiol can be represented by the SMILES stringSc1ccc(Br)cn1 . This indicates that the molecule contains a sulfur atom (S) bonded to a pyridine ring, which also contains a bromine atom (Br). Chemical Reactions Analysis
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The introduction of various bio-relevant functional groups to pyridine has been achieved through several methodologies .科学的研究の応用
Reactivity and Synthesis Applications
Thiols and their derivatives are well known for their reactivity and potential in synthesizing complex molecules. A literature review on the reactivity of 1,2,4-triazole-3-thione derivatives highlights the significance of compounds with open thiogroups, noting their high antioxidant and antiradical activity. These compounds, including 5-Amino-3-bromopyridine-2-thiol, could be compared with biogenic amino acids like cysteine, which also contains a free SH-group, underscoring their potential in biochemical processes and synthetic applications (Kaplaushenko, 2019).
Functionalization and Drug Delivery
Thiol-based chemistry is instrumental in the design and synthesis of polyfunctional materials, especially for specialized drug delivery systems. Disulphide and thiol chemistry has been employed to create contemporary macromolecular designs, demonstrating the versatility and potential of thiol-based chemistries in biological therapeutics and drug delivery (Kgesa et al., 2015).
Tissue Engineering Applications
Thiolated polymeric hydrogels have emerged as a promising material for tissue engineering applications, showing excellent biocompatibility and support for cell proliferation and differentiation. These materials are synthesized through thiolation of natural polymers, indicating the crucial role of thiol groups in developing scaffolds for tissue regeneration (Gajendiran et al., 2018).
Antioxidant Activity and Pharmacological Effects
Low-molecular-weight (LMW) thiols in plants, including compounds similar to 5-Amino-3-bromopyridine-2-thiol, are involved in maintaining cellular redox homeostasis and responding to stress factors. These LMW thiols, such as glutathione and its derivatives, are crucial for plant metabolism and offer insights into their potential pharmacological applications (Pivato et al., 2014).
作用機序
Biochemical Pathways
The specific biochemical pathways affected by 5-Amino-3-bromopyridine-2-thiol are currently unknown . Pyridine derivatives are known to participate in a variety of biochemical processes, but further studies are needed to elucidate the specific pathways influenced by this compound.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Amino-3-bromopyridine-2-thiol is currently unavailable
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Amino-3-bromopyridine-2-thiol . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets.
特性
IUPAC Name |
5-amino-3-bromo-1H-pyridine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCNYBYZKJSRLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC=C1N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-bromopyridine-2-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

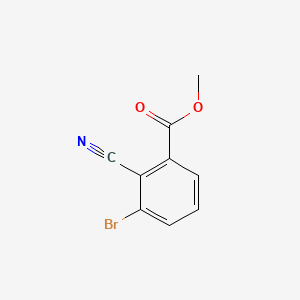
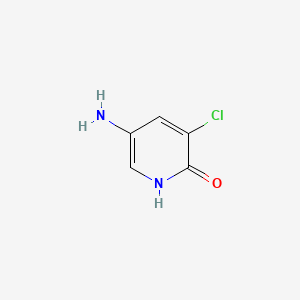

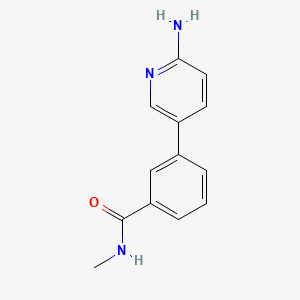

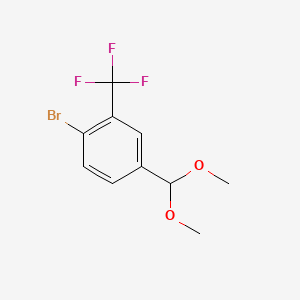

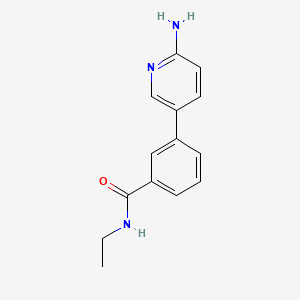

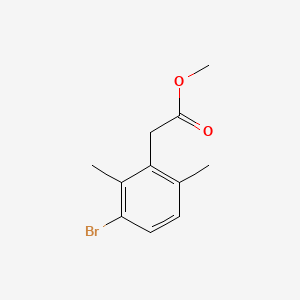
![2-Azaspiro[3.3]heptane hemioxalate](/img/structure/B581619.png)
